molecular formula C12H14Cl2O3 B4272821 ethyl 2-(2,6-dichlorophenoxy)butanoate

ethyl 2-(2,6-dichlorophenoxy)butanoate

Cat. No.: B4272821
M. Wt: 277.14 g/mol
InChI Key: QXSKJRXYOROXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,6-dichlorophenoxy)butanoate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes and flavorings. This particular compound is characterized by the presence of a butanoate group attached to an ethyl group and a dichlorophenoxy group, making it a unique and versatile chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,6-dichlorophenoxy)butanoate typically involves the esterification of 2-(2,6-dichlorophenoxy)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:

2-(2,6-dichlorophenoxy)butanoic acid+ethanolethyl 2-(2,6-dichlorophenoxy)butanoate+water\text{2-(2,6-dichlorophenoxy)butanoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 2-(2,6-dichlorophenoxy)butanoic acid+ethanol→ethyl 2-(2,6-dichlorophenoxy)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichlorophenoxy)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(2,6-dichlorophenoxy)butanoic acid and ethanol.

    Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 2-(2,6-dichlorophenoxy)butanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,6-dichlorophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dichlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Ethyl 2-(2,6-dichlorophenoxy)butanoate can be compared with other esters, such as:

    Ethyl acetate: Commonly used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity aroma and used in perfumes and flavorings.

    Ethyl butyrate: Similar in structure but with different substituents, leading to different properties and applications.

The uniqueness of this compound lies in its dichlorophenoxy group, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,6-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-3-10(12(15)16-4-2)17-11-8(13)6-5-7-9(11)14/h5-7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSKJRXYOROXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2,6-dichlorophenoxy)butanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2,6-dichlorophenoxy)butanoate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(2,6-dichlorophenoxy)butanoate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(2,6-dichlorophenoxy)butanoate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(2,6-dichlorophenoxy)butanoate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(2,6-dichlorophenoxy)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.